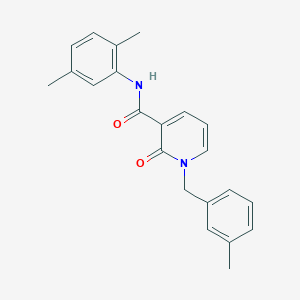

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

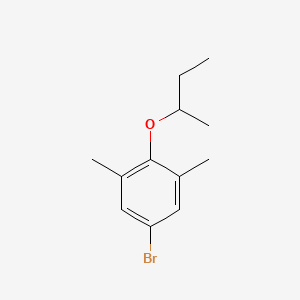

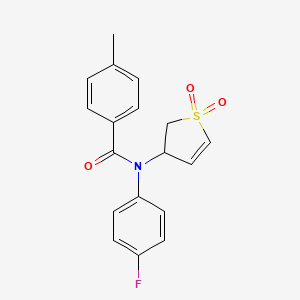

4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives . Its chemical formula is C₁₆H₁₁NO₄ , and it has a molecular weight of 281.27 g/mol . The compound exhibits interesting biological properties, including potential antiviral activity.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Chemical and Biological Synthesis

4-Oxoquinolines, including derivatives similar to 4-Oxo-6-phenoxy-1,4-dihydroquinoline-3-carboxylic acid, are crucial in medicinal chemistry due to their biological and synthetic versatility. For instance, a study by Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound closely related to this compound, using DFT methods to investigate the reaction pathways and acid/base behavior (Batalha et al., 2019).

Antibacterial Activity

Several derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core component of this compound, have been synthesized with high antibacterial activity. Glushkov et al. (1988) synthesized a series of these derivatives, leading to preparations with a broad spectrum of antibacterial activity, including compounds like oxolinic acid, norfloxacin, and ciprofloxacin (Glushkov et al., 1988).

Structural Analysis and Synthesis Techniques

The structure and synthesis of 4-Oxoquinoline derivatives, closely related to this compound, have been extensively studied. For example, Farrayeh et al. (2013) conducted a study on 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-carboxylic ester, a compound structurally similar, which involved reductive cyclization and acid-catalyzed hydrolysis. The study provided insights into the structural assignments supported by microanalytical and spectral data, as well as X-ray structure determination (Farrayeh et al., 2013).

Analgesic Properties

Studies have shown that certain derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit analgesic properties. Ukrainets et al. (2010) conducted research on a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, analyzing their acidic properties and discussing features of their recorded NMR spectra along with their analgesic properties (Ukrainets et al., 2010).

Antimicrobial and Antihypoxic Activity

Research has also been conducted on the antimicrobial and antihypoxic activities of derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Patel et al. (2010) synthesized compounds from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showing significant antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, Ukrainets et al. (2014) synthesized a series of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating their potential as antihypoxic agents (Ukrainets et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit hiv infection in vitro by binding to the receptor cd4 on the surface of t cells .

Mode of Action

It’s known that similar compounds can inhibit hiv infection by binding to the cd4 receptor on t cells, preventing the virus from entering the cell .

Biochemical Pathways

It’s known that similar compounds can affect the pathway of hiv infection by inhibiting the virus’s ability to enter t cells .

Result of Action

Similar compounds have been shown to be cytotoxic against cancer cells and other human cell lines .

Action Environment

It’s known that similar compounds can exhibit their effects in a variety of environments, including in vitro settings .

Propiedades

IUPAC Name |

4-oxo-6-phenoxy-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-15-12-8-11(21-10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPGNGGZYMRORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)